molecular formula C23H18ClNO4S B2475500 [4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114652-95-7

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2475500
CAS No.: 1114652-95-7
M. Wt: 439.91
InChI Key: VOHNPCLGMBEFBH-UHFFFAOYSA-N
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Description

This compound features a 1,4-benzothiazine ring system substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a 4-methylphenyl methanone moiety at position 2.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-15-7-9-16(10-8-15)23(26)22-14-25(17-11-12-20(29-2)18(24)13-17)19-5-3-4-6-21(19)30(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHNPCLGMBEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone , known by its CAS number 1114652-95-7, is a benzothiazine derivative that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial and cytotoxic properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazine core with various functional groups that may influence its reactivity and biological interactions. The molecular formula is C23H18ClNO4SC_{23}H_{18}ClNO_{4}S with a molecular weight of approximately 439.9 g/mol.

PropertyValue
Molecular FormulaC23H18ClNO4S
Molecular Weight439.9 g/mol
CAS Number1114652-95-7

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the chloro and methoxy substituents may enhance the compound's ability to interact with microbial enzymes or receptors, leading to inhibition of microbial growth.

Mechanism of Action:
The antimicrobial activity is hypothesized to result from interference with cellular processes such as cell wall synthesis or metabolic pathways essential for microbial survival.

Cytotoxic Effects

Preliminary studies suggest that this compound may also possess cytotoxic properties against various cancer cell lines. For instance, derivatives of benzothiazine have shown selective cytotoxicity towards melanoma cells, indicating potential applications in cancer therapy .

Case Study:
In a recent study, a related benzothiazine derivative demonstrated a selective cytotoxic effect on human melanoma cells (VMM917), inducing cell cycle arrest and reducing melanin production. Such findings suggest that the compound could serve as a candidate for further investigation in melanoma treatment .

Research Findings

Several studies have focused on the biological activity of benzothiazine derivatives:

  • Antioxidant Activity: The compound exhibits antioxidant properties, crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer.
  • Cytotoxicity Studies: In vitro tests have shown that related compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective chemotherapeutic agents .
  • Microbial Interactions: The compound's structural characteristics allow it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial therapies.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazine Core

Key analogs and their substituent variations are summarized below:

Compound Name R₁ (Position 4) R₂ (Methanone Substituent) Key Properties
Target Compound 3-chloro-4-methoxyphenyl 4-methylphenyl Sulfone group enhances stability; methoxy and methyl groups modulate polarity
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-dichlorophenyl 4-methoxyphenyl Increased halogenation may improve receptor binding; methoxy enhances polarity
4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl (3,4-dimethoxyphenyl)methanone 3-chloro-4-methylphenyl 3,4-dimethoxyphenyl Methyl and dimethoxy groups increase lipophilicity; potential CNS activity
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone Benzothiazole-methoxy 4-chlorophenyl C–H···N/O/π interactions stabilize crystal lattice; antimicrobial activity

Key Observations :

  • Halogenation : Chlorine atoms (e.g., 3-chloro, 3,5-dichloro) improve electrophilicity and binding to hydrophobic enzyme pockets .
  • Methoxy vs. Methyl : Methoxy groups increase polarity and hydrogen-bonding capacity, while methyl groups enhance lipophilicity .
  • Sulfone Group : The 1,1-dioxido moiety in benzothiazine derivatives strengthens intermolecular interactions, as seen in crystallographic studies .

Crystallographic and Stability Comparisons

  • Crystal Packing: Benzothiazole derivatives exhibit stabilizing interactions (C–H···N/O/π), as seen in {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (dimeric units via C–H···N bonds) .
  • Dihedral Angles : Substituted benzothiazines show variable ring alignments (e.g., 0.94–70.65° dihedrals in ), influencing molecular rigidity and solubility .

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